1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
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Overview
Description
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety
Preparation Methods
The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.
Scientific Research Applications
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole has several scientific research applications, including:
Fluorescent Probes: The compound can be used as a fluorescent probe due to its high quantum efficiency and solvatochromic properties.
Organic Electronics: The compound’s π-conjugated structure makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .
Comparison with Similar Compounds
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:
1-(4,6-Dichloro-1,3,5-triazinyl)pyrene: This compound is also a fluorescent probe with high quantum efficiency and is used in similar applications.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: This compound exhibits intense blue fluorescence and is used in organic electronics and as a drug precursor.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has significant antimicrobial activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.
Properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANIJLYZLFMYTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152267 |
Source
|
Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118948-80-4 |
Source
|
Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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